molecular formula C12H16Cl2N2 B13467773 Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride

Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride

Cat. No.: B13467773
M. Wt: 259.17 g/mol
InChI Key: FMQFGGNUGCZLSK-UHFFFAOYSA-N
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Description

Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride typically involves the reaction of 2-methylquinoline with formaldehyde and methylamine under acidic conditions. The reaction proceeds through a Mannich reaction, where the quinoline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the formaldehyde. The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The compound’s ability to cross the blood-brain barrier also makes it a candidate for treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A precursor in the synthesis of Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride.

    4-Hydroxy-2-methylquinoline: Another quinoline derivative with different functional groups.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

Uniqueness

This compound stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

N-methyl-1-(2-methylquinolin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C12H14N2.2ClH/c1-9-7-10(8-13-2)11-5-3-4-6-12(11)14-9;;/h3-7,13H,8H2,1-2H3;2*1H

InChI Key

FMQFGGNUGCZLSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC.Cl.Cl

Origin of Product

United States

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